(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride

Description

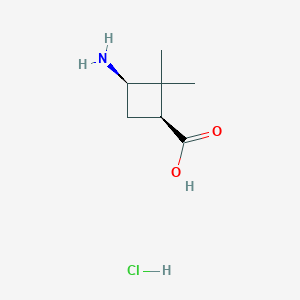

(1S,3R)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride is a chiral cyclobutane-based amino acid derivative with a rigid, strained four-membered ring. This compound is widely utilized as a building block in pharmaceutical synthesis due to its stereochemical stability and functional versatility . Its structure features a cyclobutane core substituted with two methyl groups at the 2-position, an amino group at the 3-position, and a carboxylic acid group at the 1-position, which is protonated as a hydrochloride salt. Commercial suppliers highlight its importance in drug discovery, with applications ranging from protease inhibitors to metabolic modulators .

Properties

IUPAC Name |

(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDTZGADNNOTKS-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1N)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@H]1N)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476780-44-5 | |

| Record name | Cyclobutanecarboxylic acid, 3-amino-2,2-dimethyl-, hydrochloride (1:1), (1S,3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476780-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride typically involves the use of enantiomerically pure starting materials. One efficient method involves the use of L-aspartic acid as a precursor. The synthetic route includes several steps such as protection of functional groups, cyclization, and subsequent deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds, which are essential in asymmetric synthesis .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to act as a probe for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound has potential as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be explored for therapeutic applications .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Ring Strain and Reactivity

The cyclobutane ring in the target compound introduces significant ring strain compared to larger cycloalkanes (e.g., cyclopentane or cycloheptane). This strain enhances reactivity, making it a preferred intermediate in stereoselective synthesis . In contrast, the cyclopentane derivative () exhibits reduced strain, enabling stable crystal packing via intermolecular hydrogen bonds, which form 2D frameworks .

Substituent Effects

- Aminomethyl vs. Amino: The cis-(1S,3S)-3-(aminomethyl) analog () has a longer side chain, altering hydrogen-bonding capacity and solubility compared to the target compound’s amino group .

- Fluorine and Hydroxyl Groups : The 4,4-difluoro substituent () enhances lipophilicity and metabolic stability, while the hydroxyl group in the cyclohexane derivative () increases hydrophilicity .

Solubility and Crystallinity

- The target compound’s hydrochloride salt improves water solubility, critical for bioavailability in drug formulations.

- The cyclopentane derivative () forms robust crystalline structures due to hydrogen bonding, whereas the smaller cyclobutane ring may reduce crystallinity .

Biological Activity

(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride (CAS: 1476780-44-5) is a cyclic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 180 g/mol. The compound's stereochemistry plays a crucial role in its biological interactions, particularly in the context of enzyme inhibition and receptor binding.

Structure and Properties

The chemical structure of this compound features a cyclobutane ring with amino and carboxylic acid functional groups. Its stereochemical configuration is essential for its biological activity, influencing how it interacts with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 180 g/mol |

| CAS Number | 1476780-44-5 |

| Purity | ≥ 96% |

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to natural amino acids allows it to interact with active sites of enzymes, potentially modulating their activity.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific proteases and kinases. For example:

- Protease Inhibition : The compound has shown effectiveness in inhibiting serine proteases, which are crucial for various physiological processes including digestion and immune response.

- Kinase Inhibition : It has been reported to inhibit certain kinases involved in cell signaling pathways, suggesting potential applications in cancer therapy.

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Case Study on Cancer Cell Lines :

- A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

- Neuroprotective Effects :

- Another study explored its neuroprotective properties against oxidative stress-induced neuronal damage. The findings suggested that the compound could mitigate cell death through antioxidant mechanisms.

Research Findings

Recent research has focused on the synthesis and characterization of this compound. Notable findings include:

- Synthesis Pathways : Various synthetic routes have been developed to produce this compound with high purity and yield.

- Biological Assays : Comprehensive biological assays have confirmed its activity against specific targets, providing insights into its mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.